molecular formula C21H28N6O4 B2402591 2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207043-35-3

2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2402591
CAS RN: 1207043-35-3
M. Wt: 428.493
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.493. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Activity Prediction

The compound belongs to a class of compounds synthesized for potential biological activities. A study conducted modelling on a similar compound structure aimed to predict its biological activity spectrum and acute toxicity. This involved the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, highlighting their potential as slightly toxic or practically nontoxic substances with prospective antineurotic activity, especially for male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016).

2. Reactivity with Chlorocarboxylic Acid Chlorides

Research on partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, closely related to the queried compound, demonstrated their reactivity with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids, leading to the formation of amides through acylation. This study provided insights into the reactivity and potential synthetic pathways for compounds with similar structures (Chernyshev et al., 2014).

3. Antibacterial Applications

A series of new 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives, structurally related to the queried compound, were synthesized and tested for antibacterial activities. This highlights the potential of such compounds in antibacterial applications, providing a foundation for further exploration in this area (Zeydi, Montazeri, & Fouladi, 2017).

4. Antimicrobial Activity

Another study synthesized novel 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, demonstrating their antimicrobial activities against various pathogens. This suggests the potential of similar compounds for antimicrobial applications (Pokhodylo et al., 2021).

5. H1-Antihistaminic Agents

A study on 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, structurally related to the queried compound, showcased their efficacy as H1-antihistaminic agents. This demonstrates the potential of such compounds in pharmacological applications, especially for allergies (Alagarsamy, Shankar, & Murugesan, 2008).

properties

IUPAC Name

2-(2-amino-2-oxoethyl)-N-butan-2-yl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-5-13(4)23-18(29)14-6-7-15-16(10-14)27-20(24-26(21(27)31)11-17(22)28)25(19(15)30)9-8-12(2)3/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H2,22,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWXWXXLSTWVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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